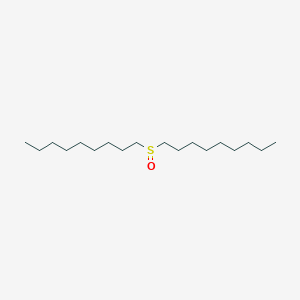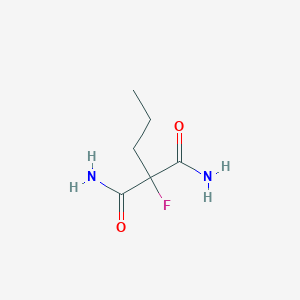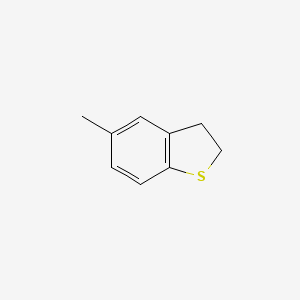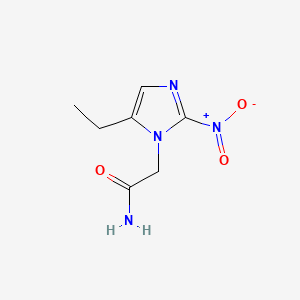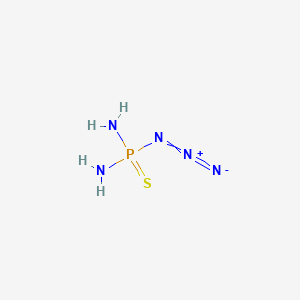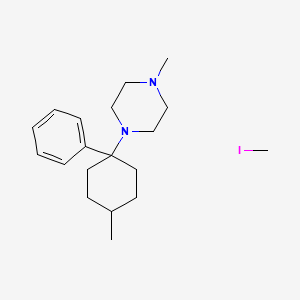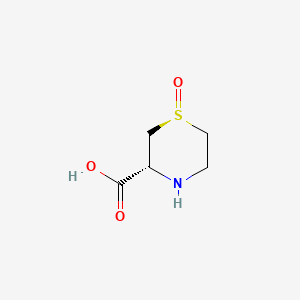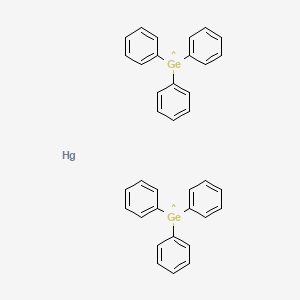![molecular formula C16H14F3NO2 B14704253 Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester CAS No. 22121-45-5](/img/structure/B14704253.png)
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .
Comparación Con Compuestos Similares
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be compared with similar compounds such as:
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the amino group.
Benzoic acid, 3-methyl-, methyl ester: Similar ester group but different substituents on the phenyl ring.
2-(Trifluoromethyl)benzoic acid: Similar trifluoromethyl group but different functional groups . The presence of the amino group and the trifluoromethyl group in this compound makes it unique and valuable for specific applications.
Propiedades
Número CAS |
22121-45-5 |
|---|---|
Fórmula molecular |
C16H14F3NO2 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
methyl 2-[N-methyl-3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H14F3NO2/c1-20(12-7-5-6-11(10-12)16(17,18)19)14-9-4-3-8-13(14)15(21)22-2/h3-10H,1-2H3 |
Clave InChI |
IUEFNNILZKSULD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


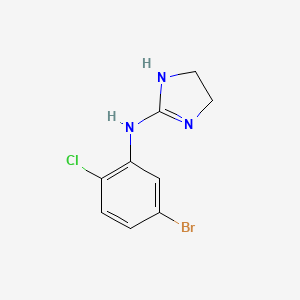
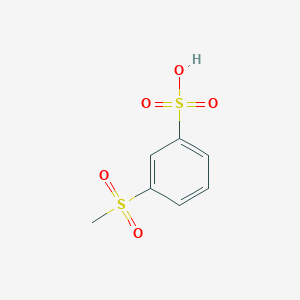
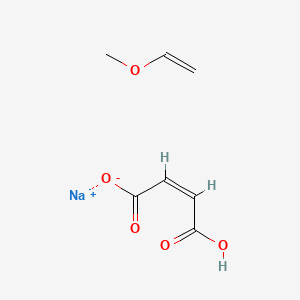
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
